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Abstract
N-Allylmethylamine is a versatile bifunctional molecule that serves as a crucial precursor in a

multitude of organic syntheses. Its unique structure, incorporating both a reactive allyl group

and a secondary amine, allows for a diverse range of chemical transformations. This technical

guide provides an in-depth exploration of N-Allylmethylamine's role in organic synthesis, with

a particular focus on its application in the development of pharmaceuticals. This document

covers its synthesis, physicochemical properties, and its utility in key reactions such as N-

alkylation for the synthesis of antifungal agents, palladium-catalyzed cross-coupling reactions,

and ring-closing metathesis for the formation of nitrogen-containing heterocycles. Detailed

experimental protocols, quantitative data, and visual diagrams of reaction pathways are

provided to assist researchers in leveraging the full potential of this important synthetic building

block.

Introduction
N-Allylmethylamine (CAS No: 627-37-2), also known as N-methylallylamine, is a colorless

liquid with the chemical formula C₄H₉N.[1][2] Its structure features a methylamino group

attached to an allyl group, rendering it a valuable intermediate in organic synthesis. The

presence of both a nucleophilic secondary amine and an electrophilic allyl group allows for

sequential or orthogonal functionalization, making it a key component in the construction of

complex molecular architectures. This guide will delve into the synthesis of N-
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Allylmethylamine and its pivotal role as a precursor in the synthesis of high-value molecules,

particularly in the pharmaceutical industry.

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of N-Allylmethylamine
is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of N-
Allylmethylamine

Property Value Reference(s)

Molecular Formula C₄H₉N [1][3]

Molecular Weight 71.12 g/mol [3][4]

Appearance Colorless liquid [2]

Boiling Point 64-66 °C (lit.) [1][5]

Density 0.741 g/mL at 25 °C (lit.) [1][5]

Refractive Index (n20/D) 1.412 (lit.) [1][5]

Flash Point -28 °C (-18.4 °F) - closed cup [5][6]

Water Solubility Miscible [1][2]

Storage Temperature 2-8°C [2][5]

Table 2: Spectroscopic Data of N-Allylmethylamine
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Spectroscopy Data Reference(s)

¹H NMR (300 MHz, DMSO-d₆

+ CCl₄)

δ 5.81 (ddt, 1H, =CH), 5.11

(ddt, 1H, =CH₂), 5.01 (ddt, 1H,

=CH₂), 3.11 (dt, 2H, CH₂), 2.32

(s, 3H, CH₃), 1.28 (br. s, 1H,

NH)

[3]

¹³C NMR (75.5 MHz, DMSO-d₆

+ CCl₄)

δ 136.8 (=CH), 114.6 (=CH₂),

53.7 (CH₂), 35.2 (CH₃)
[3]

InChI Key
IOXXVNYDGIXMIP-

UHFFFAOYSA-N
[4][5]

SMILES CNCC=C [4][5]

Synthesis of N-Allylmethylamine
N-Allylmethylamine can be reliably synthesized through the reaction of allyl chloride with an

aqueous solution of methylamine.[3]

Experimental Protocol: Synthesis of N-
Allylmethylamine[3]

Reaction Setup: In a dropping funnel, place allyl chloride. In a separate reaction vessel, add

a 40% aqueous solution of methylamine. The molar ratio of allyl chloride to methylamine

should be 1:4.

Addition: At room temperature, add the allyl chloride dropwise from the dropping funnel to

the constantly stirring methylamine solution.

Reaction: Stir the resulting solution at room temperature for 3-4 hours.

Acidification: Carefully acidify the reaction mixture with hydrochloric acid (HCl).

Extraction: Extract the mixture with ether to remove any unreacted allyl chloride.
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Concentration: Concentrate the aqueous amine hydrochloride solution under reduced

pressure.

Basification and Distillation: Transfer the concentrated solution to a Favorsky flask fitted with

a Liebig condenser and a receiver cooled with ice. Slowly add a highly concentrated

potassium hydroxide (KOH) solution through a dropping funnel to the heated reaction

mixture.

Collection and Purification: Collect the fraction boiling between 40-70 °C. Dry the collected

fraction over magnesium sulfate (MgSO₄). After allowing it to stand, decant the amine layer,

dry it again over MgSO₄, and distill it from a Favorsky flask to yield pure N-
Allylmethylamine.

Yield: 65%[3]

Boiling Point: 64-66 °C (760 mmHg)[3]

Allyl Chloride

Stirring at RT
3-4 hours

40% aq. Methylamine

Acidification (HCl) Ether Extraction Concentration Basification (KOH)
& Distillation N-Allylmethylamine
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Synthesis of N-Allylmethylamine Workflow

Applications in the Synthesis of Pharmaceuticals
N-Allylmethylamine is a key precursor in the synthesis of several important pharmaceutical

compounds, most notably the allylamine class of antifungal agents.

Synthesis of Naftifine and Terbinafine
Naftifine and Terbinafine are potent antifungal drugs that function by inhibiting the enzyme

squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[7][8][9]
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The synthesis of these molecules involves the N-alkylation of a secondary amine precursor,

which can be derived from N-Allylmethylamine.

The allylamine antifungals, including naftifine and terbinafine, selectively inhibit the fungal

enzyme squalene epoxidase.[4][6] This enzyme catalyzes the conversion of squalene to 2,3-

oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of the

fungal cell membrane. Inhibition of this enzyme leads to a deficiency of ergosterol and a toxic

accumulation of squalene within the fungal cell, ultimately resulting in cell death.[4]

Squalene

Squalene Epoxidase

Substrate

2,3-Oxidosqualene Lanosterol Ergosterol
(Fungal Cell Membrane)

Naftifine / Terbinafine

Inhibition
Product
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Inhibition of Squalene Epoxidase by Allylamine Antifungals

The common precursor for both naftifine and terbinafine is N-methyl-1-

naphthalenemethylamine. This intermediate can be synthesized from N-Allylmethylamine.

However, a more common industrial route involves the reaction of 1-chloromethylnaphthalene

with methylamine.

Experimental Protocol: Synthesis of Naftifine
Hydrochloride[5]

Reaction Setup: In a reactor, add 30-35% sodium hydroxide solution (170-200 mL), N-

methyl-1-naphthalenemethylamine (171 g), and toluene (1 L).

Reaction: Heat the mixture to reflux with stirring. Add cinnamyl chloride (153 g) dropwise

over approximately 2 hours.

Completion: Continue stirring at reflux for an additional 5 hours.

Work-up: Cool the reaction mixture and separate the aqueous layer. Wash the organic layer

twice with 500 mL of water.
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Salt Formation: Cool the toluene layer in an ice bath and add concentrated hydrochloric acid

to adjust the pH to strongly acidic, causing an oily product to separate.

Crystallization and Isolation: Triturate the oily product to induce solidification. Filter the solid,

dry it, to obtain naftifine hydrochloride.

Yield: A yield of 55% based on the reacted naphthalene precursor has been reported.[5]

Experimental Protocol: Synthesis of Terbinafine[10]
Reaction Setup: In a 500 mL reaction flask, combine N-methyl-1-naphthalenemethylamine

(40 g), sodium carbonate (24.8 g), and 250 mL of DMF.

Cooling and Addition: Cool the mixture to -5 °C and add 1-chloro-6,6-dimethyl-2-hepten-4-

yne (38.5 g). React for 30 minutes.

Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting

halide is consumed.

Work-up and Purification: After completion, the reaction is worked up to isolate terbinafine.

This typically involves extraction and purification by chromatography or crystallization. The

final product can be converted to its hydrochloride salt.

Yield: Yields for this step can reach over 90%.[10]
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Synthesis of Naftifine and Terbinafine from N-Allylmethylamine Precursor

Palladium-Catalyzed Cross-Coupling Reactions
The allyl group in N-Allylmethylamine is amenable to palladium-catalyzed cross-coupling

reactions, such as the Heck reaction, which allows for the formation of carbon-carbon bonds.

The Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the

presence of a palladium catalyst and a base to form a substituted alkene.[11][12] N-substituted

allylamines can participate in this reaction, providing a route to more complex amine structures.

Experimental Protocol: Amine-Directed Mizoroki-Heck
Arylation of a Free Allylamine[13]
This protocol describes a general method for the monoarylation of free allylamines.
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Reaction Setup: In a reaction vessel, combine the allylamine (0.36 mmol), aryl iodide (0.3

mmol), Pd(OAc)₂ (10 mol%), and AgOAc (0.3 mmol).

Solvent and Acid: Add trifluoroacetic acid (TFA, 1 mL) as the solvent.

Reaction: Heat the mixture at 50 °C for 14 hours.

Work-up and Isolation: After the reaction is complete, the product can be isolated as its

hydrochloride salt.

Ring-Closing Metathesis (RCM)
N-Allylmethylamine can be a precursor to diallyl amines, which are excellent substrates for

ring-closing metathesis (RCM) to form five-membered nitrogen heterocycles (pyrrolidines).[13]

[14]

Experimental Protocol: Ring-Closing Metathesis of N-
Boc-diallylamine[16]
This protocol describes the RCM of a protected diallylamine, which can be prepared from N-

allylamine followed by another allylation and protection.

Reactant Preparation: Prepare a 0.4 M solution of N-Boc-diallylamine in dichloromethane

(CH₂Cl₂).

Catalyst Addition: Add Grubbs' first-generation catalyst (0.5 mol%) to the solution.

Reaction: Reflux the reaction mixture for 2.5 hours.

Work-up and Purification: After the reaction, employ an extractive method using a water-

soluble phosphine to remove ruthenium byproducts. The product, N-Boc-3-pyrroline, can

then be purified by distillation.

Yield: 90-94%[15]
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Ring-Closing Metathesis of a Diallylamine Derivative

Other Synthetic Applications
The reactivity of N-Allylmethylamine extends beyond the aforementioned reactions, finding

utility in the synthesis of various other nitrogen-containing heterocycles and as a building block

in complex molecule synthesis.

Synthesis of Pyrrolidines: As demonstrated in the RCM section, N-allylmethylamine
derivatives are excellent precursors for pyrrolidine rings, which are prevalent scaffolds in

many pharmaceuticals.[4][16]

Pictet-Spengler Reaction: The amine functionality of N-Allylmethylamine can participate in

the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and

tetrahydro-β-carboline ring systems found in many alkaloids.[5][17]

Aza-Diels-Alder Reaction: The allyl group can act as a dienophile in aza-Diels-Alder

reactions, providing a route to six-membered nitrogen-containing heterocycles.[18]

Safety and Handling
N-Allylmethylamine is a flammable, toxic, and corrosive liquid.[19][20] It should be handled

with appropriate personal protective equipment (PPE), including gloves, eye protection, and

respiratory protection, in a well-ventilated fume hood.[20] It is crucial to avoid contact with skin,

eyes, and inhalation of vapors.[19] Store in a cool, dry, and well-ventilated area away from

heat, sparks, and open flames.[19]

Conclusion
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N-Allylmethylamine is a highly valuable and versatile precursor in organic synthesis. Its dual

functionality allows for a wide array of transformations, making it an essential building block for

the synthesis of pharmaceuticals, particularly antifungal agents like naftifine and terbinafine.

Furthermore, its utility in modern synthetic methodologies such as palladium-catalyzed cross-

coupling and ring-closing metathesis highlights its importance in the construction of complex

nitrogen-containing molecules. This guide provides researchers with the necessary technical

information to effectively and safely utilize N-Allylmethylamine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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